(r)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid
Description
(R)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is a chiral α-amino acid derivative characterized by a methoxycarbonyl (MeO-CO-) group attached to the amino moiety of D-valine. This compound is structurally related to valine but modified to enhance its stability, solubility, or reactivity for applications in peptide synthesis, medicinal chemistry, and biochemical studies. The methoxycarbonyl group serves as a protective moiety for the amino group, preventing unwanted side reactions during synthetic processes . Its molecular formula is C₇H₁₃NO₄, with a molecular weight of 191.18 g/mol.
Properties
IUPAC Name |
(2R)-2-(methoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFVHPDFGLDQKU-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651353 | |
| Record name | N-(Methoxycarbonyl)-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171567-86-5 | |
| Record name | N-(Methoxycarbonyl)-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane, which acts as a catalyst. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid often employs large-scale esterification processes. These processes utilize similar reagents and conditions as laboratory-scale syntheses but are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in achieving high throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The amino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted amino acids
Scientific Research Applications
®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to active sites. The methyl group provides hydrophobic interactions that enhance the compound’s affinity for its targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between (R)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid and analogous compounds:
Key Differences
Protecting Group Stability :
- The methoxycarbonyl group is less bulky than Boc or Fmoc, offering moderate stability under acidic conditions but susceptibility to nucleophilic attack. In contrast, Boc requires strong acids (e.g., TFA) for cleavage, while Fmoc is base-labile (e.g., piperidine) .
- Cbz groups are removed via catalytic hydrogenation, making them incompatible with reducing environments .
Solubility and Reactivity :
- The methoxycarbonyl derivative exhibits higher aqueous solubility compared to Boc- or Fmoc-protected analogs due to its polar carbonyl group. However, thiol-containing variants () show enhanced reactivity in disulfide bond formation .
Biological Interactions :
Biochemical Interactions
- Protein Binding: Carboxamide analogs like 2CA3MBA () showed ultrasonic velocity changes when interacting with BSA, suggesting conformational shifts.
- Enzyme Inhibition : N-Carbamoyl-D-valine () has been studied for its role in inhibiting valine-processing enzymes, a property that could extend to methoxycarbonyl derivatives with optimized pharmacokinetics .
Pharmacological Potential
- Prodrug Design : The methoxycarbonyl group’s hydrolytic lability under physiological conditions makes it a candidate for prodrug strategies, releasing active valine metabolites in vivo .
Biological Activity
(R)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid, often referred to as a methoxycarbonyl derivative of an amino acid, has garnered attention for its unique biological activities and potential applications in various fields, including pharmaceuticals and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Methoxycarbonyl Group : Enhances solubility and reactivity.
- Methyl Group : Influences hydrophobic interactions.
- Amino Group : Participates in various biochemical interactions.
This compound is a chiral molecule, with its stereochemistry playing a critical role in its biological activity and interactions with molecular targets.
The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. Its mechanism can be summarized as follows:
- Enzyme Interactions : The methoxycarbonyl group can form hydrogen bonds with active sites of enzymes, enhancing substrate binding.
- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell proliferation and survival .
- Metabolic Pathways : It is involved in metabolic processes, potentially acting as a substrate or inhibitor for specific metabolic enzymes.
1. Antimicrobial Activity
This compound has shown potential antimicrobial properties against various pathogens, including bacteria and viruses. Studies indicate its effectiveness in inhibiting growth in specific strains, suggesting applications in antibiotic development .
2. Anti-inflammatory Effects
Research has indicated that this compound may modulate inflammatory responses by influencing cytokine production and immune cell activation. This activity could be beneficial in treating inflammatory diseases .
3. Neuroprotective Properties
Preliminary studies suggest that this compound may have neuroprotective effects, potentially through the modulation of neuronal signaling pathways involved in neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial load at concentrations as low as 50 µg/mL, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines in activated macrophages. This suggests its potential use as an anti-inflammatory therapeutic agent.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
| 2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | Less potent due to different stereochemistry | Similar mechanisms but reduced affinity |
| 2-((Methoxycarbonyl)amino)-3-ethylbutanoic acid | Varies based on side chain length | Altered binding properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
